molecular formula C6H2ClF3IN B1456525 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine CAS No. 1027818-88-7

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

Cat. No. B1456525
M. Wt: 307.44 g/mol
InChI Key: OTNLJEHWSRSJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a chemical compound used as a reagent in the synthesis of aminoisoindoles . It is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine and its derivatives generally involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is C6H2ClF3IN . The structure of this compound includes a pyridine ring with chlorine, iodine, and trifluoromethyl groups attached to it .


Chemical Reactions Analysis

The major use of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a solid at 20°C . Its melting point ranges from 126.0 to 130.0°C .

Scientific Research Applications

Halogen Exchange and Electrophilic Substitutions

Research has demonstrated that halogenated pyridines, similar in structure to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, can undergo halogen exchange reactions leading to site-selective electrophilic substitutions. This process, explored in the context of 2-chloro-6-(trifluoromethyl)pyridine, showcases the compound's potential as a precursor for further chemical modifications through reactions such as halogen/metal exchange and electrophilic trapping, paving the way for the synthesis of complex molecules for various applications (Mongin, Tognini, Cottet, & Schlosser, 1998).

Interaction with Iodine

The interaction between 5-trifluoromethyl-pyridine-2-thione (a compound with structural similarities to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine) and molecular iodine has been studied, revealing the formation of a complex with potential implications in various chemical processes. This study highlights the reactivity of such compounds with halogens, suggesting utility in the synthesis of novel chemical entities (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Carboxylation and Functionalization

Further research into chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds structurally related to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, has shown that these can be converted into various carboxylic acids. This demonstrates the compound's versatility in being selectively deprotonated and subsequently carboxylated, offering pathways for the synthesis of diverse chemical structures for research and industrial applications (Cottet, Marull, Mongin, & Schlosser, 2004).

Synthesis of Boronic Acids

The synthesis of boronic acids from halogenated pyridines, akin to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, has been explored, with the transformation of 2-chloro-4-iodo-5-trifluoromethyl pyridine into 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid being particularly noteworthy. This process exemplifies the compound's potential as a building block in the creation of boronic acids, which are valuable intermediates in organic synthesis and medicinal chemistry (Liu, 2014).

Safety And Hazards

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

Future Directions

The demand for 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

4-chloro-5-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNLJEHWSRSJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

CAS RN

1027818-88-7
Record name 4-chloro-5-iodo-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-iodo-2-(trifluoromethyl)pyridin-4-ol (4.8 g, 16.6 mmol) in POCl3 (30 mL) was heated to 100° C. for 30 minutes. The resulting solution was concentrated under vacuum and the residue was neutralized by the addition of ice and aqueous potassium carbonate. The solution was extracted with ethyl acetate, dried (Na2SO4), filtered and concentrated under vacuum to give 4-chloro-5-iodo-2-(trifluoromethyl)pyridine. Retention time (min)=2.594, method [1], MS(ESI) 307.9 (M+H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 2
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 3
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 5
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 6
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.